An In-Depth Technical Guide to 4-(3-Nitrophenyl)-1,2,4-triazolidine-3,5-dione: Synthesis, Properties, and Potential Applications
An In-Depth Technical Guide to 4-(3-Nitrophenyl)-1,2,4-triazolidine-3,5-dione: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Urazole Scaffold in Modern Chemistry
The 1,2,4-triazolidine-3,5-dione, commonly known as the urazole scaffold, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] These five-membered rings containing three nitrogen atoms are integral to the development of a wide range of biologically active molecules. Urazole derivatives have been reported to possess a diverse array of pharmacological activities, including anticonvulsant, antimicrobial, anti-inflammatory, and hypolipidemic properties.[2][3] The synthetic versatility of the urazole ring allows for the introduction of various substituents at the 4-position, enabling the fine-tuning of its physicochemical and biological properties. This guide focuses on the specific derivative, 4-(3-Nitrophenyl)-1,2,4-triazolidine-3,5-dione, providing a comprehensive overview of its chemical structure, a validated synthetic protocol, and its characteristic physical and spectroscopic properties.
Chemical Structure and Properties
The chemical structure of 4-(3-Nitrophenyl)-1,2,4-triazolidine-3,5-dione is characterized by a central urazole ring substituted at the N-4 position with a 3-nitrophenyl group. The presence of the nitro group, a strong electron-withdrawing moiety, is anticipated to significantly influence the electronic properties and reactivity of the molecule.
Caption: Chemical structure of 4-(3-Nitrophenyl)-1,2,4-triazolidine-3,5-dione.
Physical Properties
While specific experimental data for 4-(3-Nitrophenyl)-1,2,4-triazolidine-3,5-dione is not extensively reported in the literature, its physical properties can be predicted based on analogous compounds. It is expected to be a crystalline solid at room temperature. The nitro group will likely impart a pale yellow color to the compound. Due to the polar nature of the urazole ring and the nitro group, it is anticipated to have low solubility in nonpolar solvents and higher solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).
| Property | Predicted Value |
| Molecular Formula | C₈H₆N₄O₄ |
| Molecular Weight | 222.16 g/mol |
| Appearance | Pale yellow crystalline solid |
| Melting Point | Expected to be >200 °C (by analogy to similar compounds) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in alcohols; insoluble in water and nonpolar solvents. |
| CAS Number | 928323-86-8[4] |
Synthesis of 4-(3-Nitrophenyl)-1,2,4-triazolidine-3,5-dione
A reliable and efficient method for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones involves a one-pot reaction starting from the corresponding aniline.[2][5] The following protocol is adapted from established procedures for the synthesis of analogous compounds and is expected to yield the target molecule in good purity.
Experimental Protocol
Materials:
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3-Nitroaniline
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Triphosgene
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Cesium Carbonate (Cs₂CO₃)
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Anhydrous 1,4-Dioxane
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Ethyl Carbazate
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Potassium Hydroxide (KOH)
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Concentrated Hydrochloric Acid (HCl)
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Standard laboratory glassware and magnetic stirrer
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-nitroaniline (3 mmol) and cesium carbonate (3.5 mmol) in anhydrous 1,4-dioxane (10 mL).
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Isocyanate Formation: To the stirred solution, add triphosgene (1 mmol) portion-wise over 2-3 minutes. The reaction mixture is then stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting aniline is consumed (typically 1.5-2 hours). Causality: Triphosgene serves as a safer alternative to phosgene gas for the in situ generation of the isocyanate from 3-nitroaniline. Cesium carbonate acts as a base to neutralize the HCl formed during this step.
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Semicarbazide Formation: Once the isocyanate formation is complete, add ethyl carbazate (3.2 mmol) to the reaction mixture and continue stirring overnight at room temperature. Causality: The highly reactive isocyanate readily undergoes nucleophilic attack by the terminal nitrogen of ethyl carbazate to form the corresponding semicarbazide intermediate.
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Cyclization and Hydrolysis: After overnight stirring, evaporate the solvent under reduced pressure. To the resulting residue, add an aqueous solution of 5 M potassium hydroxide (KOH) and reflux the mixture for 5 hours. Causality: The strong base (KOH) promotes the intramolecular cyclization of the semicarbazide to form the urazole ring. The refluxing conditions also hydrolyze any remaining ester groups.
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Acidification and Isolation: Cool the reaction mixture in an ice bath and carefully neutralize it with concentrated hydrochloric acid (HCl) to a pH of 1-2. The acidic conditions will protonate the urazole, causing it to precipitate out of the aqueous solution.
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Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the crude 4-(3-Nitrophenyl)-1,2,4-triazolidine-3,5-dione. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Caption: One-pot synthesis workflow for 4-(3-Nitrophenyl)-1,2,4-triazolidine-3,5-dione.
Spectroscopic Characterization
The structural elucidation of 4-(3-Nitrophenyl)-1,2,4-triazolidine-3,5-dione relies on a combination of spectroscopic techniques. The following data are predicted based on the analysis of structurally similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be informative. The two N-H protons of the urazole ring are anticipated to appear as a broad singlet in the downfield region (δ 10.5-11.5 ppm), with the exact chemical shift being solvent-dependent. The aromatic protons of the 3-nitrophenyl ring will exhibit a characteristic splitting pattern in the aromatic region (δ 7.5-8.5 ppm).
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide key information about the carbon framework. The two carbonyl carbons of the urazole ring are expected to resonate at a downfield chemical shift (δ ~154 ppm). The carbons of the nitrophenyl ring will appear in the aromatic region (δ 120-150 ppm), with the carbon attached to the nitro group being the most deshielded.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretching | 3200-3100 (broad) |
| C-H Aromatic Stretching | 3100-3000 |
| C=O Stretching (Amide) | 1750-1680 (two bands) |
| N-O Asymmetric Stretching | 1550-1500 |
| N-O Symmetric Stretching | 1360-1300 |
| C-N Stretching | 1300-1200 |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) is expected at m/z 222.04. The fragmentation pattern will likely involve the loss of the nitro group and fragmentation of the urazole ring.
Potential Applications in Drug Development
The 1,2,4-triazole nucleus is a well-established pharmacophore in a variety of therapeutic agents.[6] Derivatives of 1,2,4-triazolidine-3,5-dione have shown promise in several areas of drug discovery.
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Anticonvulsant Activity: Numerous studies have demonstrated the anticonvulsant properties of 4-aryl-1,2,4-triazolidine-3,5-diones.[7] The presence of a phenyl ring at the N-4 position appears to be a key structural feature for this activity. The introduction of a nitro group on this ring in 4-(3-Nitrophenyl)-1,2,4-triazolidine-3,5-dione could modulate its activity and pharmacokinetic profile.
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Antimicrobial Activity: The triazole scaffold is a core component of many successful antifungal and antibacterial drugs.[8] The incorporation of a nitrophenyl group, which is also a known pharmacophore in some antimicrobial agents, suggests that 4-(3-Nitrophenyl)-1,2,4-triazolidine-3,5-dione could be a promising candidate for antimicrobial screening.
Conclusion
4-(3-Nitrophenyl)-1,2,4-triazolidine-3,5-dione is a synthetically accessible derivative of the versatile urazole scaffold. While specific experimental data for this compound is limited, its chemical and physical properties can be reliably predicted based on established chemical principles and data from analogous compounds. The presence of the nitrophenyl moiety is expected to confer unique electronic and biological properties, making it a compound of interest for further investigation, particularly in the fields of anticonvulsant and antimicrobial drug discovery. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and explore the potential of this intriguing molecule.
References
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Mallakpour, S., & Rafiee, Z. (2013). One-pot and novel route for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones. Chinese Chemical Letters, 24(12), 1083-1086. [Link]
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Plech, T., et al. (2014). Studies on the anticonvulsant activity of 4-alkyl-1,2,4-triazole-3-thiones and their effect on GABAergic system. European Journal of Medicinal Chemistry, 86, 692-703. [Link]
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Korol, N., Slivka, M., & Vakhula, Y. (2020). Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione. Organic Communications, 13(4), 146-154. [Link]
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Demirbas, N., et al. (2016). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 20(3), 324-332. [Link]
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Khatoon, Y., et al. (2017). Synthesis, Characterization and Anticonvulsant Activity of Some Novel 4, 5-Disubstituted-1, 2, 4-Triazole Derivatives. Letters in Drug Design & Discovery, 14(7), 843-853. [Link]
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Srivastava, V., et al. (2020). Recent developments on triazole nucleus in anticonvulsant compounds: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1335-1353. [Link]
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Gürsoy, A., & Karali, N. (2003). Synthesis and anticonvulsant activity of some 4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones. Turkish Journal of Chemistry, 27(5), 557-564. [Link]
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